2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid
Overview
Description
2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is a chemical compound that belongs to the class of isoindole derivatives. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Industrial Production Methods:
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Strong acids like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Unprotected amines and further functionalized derivatives.
Scientific Research Applications
2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets. The Boc group protects the amine, allowing for selective reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The isoindole ring system provides a rigid framework that can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Boc-protected amines: Other amines protected with the Boc group.
Isoindole derivatives: Other isoindole compounds with different substituents.
Uniqueness: 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is unique due to its specific combination of the Boc protecting group, the isoindole ring system, and the carboxylic acid functionality
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZYRAAEGVJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427432-25-4 | |
Record name | 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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